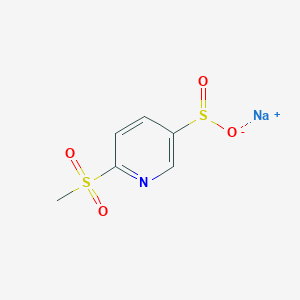
Tetracyclohexyl perylene-3,4,9,10-tetracarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetracyclohexyl perylene-3,4,9,10-tetracarboxylate is a derivative of perylene-3,4,9,10-tetracarboxylic acid, a well-known organic compound used in various applications due to its unique structural and electronic properties. This compound is characterized by the presence of four cyclohexyl groups attached to the perylene core, which significantly alters its physical and chemical properties compared to its parent compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tetracyclohexyl perylene-3,4,9,10-tetracarboxylate typically involves the esterification of perylene-3,4,9,10-tetracarboxylic acid with cyclohexanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, can further enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of the cyclohexyl groups can be replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), solvent conditions (polar or non-polar).
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the cyclohexyl groups.
Aplicaciones Científicas De Investigación
Tetracyclohexyl perylene-3,4,9,10-tetracarboxylate has found applications in various scientific research fields due to its unique properties:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules and as a probe in studying molecular interactions and dynamics.
Biology: Employed in the development of fluorescent probes and sensors for detecting biological molecules and processes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in imaging agents for diagnostic purposes.
Industry: Utilized in the production of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its excellent electronic properties.
Mecanismo De Acción
The mechanism of action of tetracyclohexyl perylene-3,4,9,10-tetracarboxylate is largely dependent on its interaction with molecular targets and pathways. The compound’s unique structure allows it to engage in π-π stacking interactions, hydrogen bonding, and electrostatic interactions with various biomolecules and materials. These interactions can influence the compound’s behavior in different environments, such as enhancing its fluorescence properties or facilitating its incorporation into electronic devices.
Comparación Con Compuestos Similares
Perylene-3,4,9,10-tetracarboxylic acid: The parent compound, known for its use in dyes and pigments.
Perylene-3,4,9,10-tetracarboxylic diimide: A derivative used in organic electronics and as a pigment.
Potassium perylene-3,4,9,10-tetracarboxylate: Known for its use in hydrogels and as an electrode material.
Uniqueness: Tetracyclohexyl perylene-3,4,9,10-tetracarboxylate stands out due to the presence of cyclohexyl groups, which impart unique solubility, stability, and electronic properties. These modifications make it particularly suitable for applications requiring enhanced solubility in non-polar solvents and improved stability under various conditions.
Propiedades
Número CAS |
136527-23-6 |
|---|---|
Fórmula molecular |
C48H52O8 |
Peso molecular |
756.9 g/mol |
Nombre IUPAC |
tetracyclohexyl perylene-3,4,9,10-tetracarboxylate |
InChI |
InChI=1S/C48H52O8/c49-45(53-29-13-5-1-6-14-29)37-25-21-33-35-23-27-39(47(51)55-31-17-9-3-10-18-31)44-40(48(52)56-32-19-11-4-12-20-32)28-24-36(42(35)44)34-22-26-38(43(37)41(33)34)46(50)54-30-15-7-2-8-16-30/h21-32H,1-20H2 |
Clave InChI |
VLTMKCANMFQSIE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)OC(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C(C6=C(C=C5)C(=O)OC7CCCCC7)C(=O)OC8CCCCC8)C(=O)OC9CCCCC9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-1-(1-([1,1'-Biphenyl]-4-yl)-3-chloropropan-2-yl)pyrrolidine-2,5-dione](/img/structure/B13112245.png)
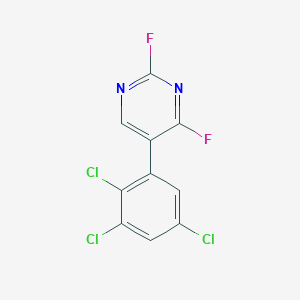



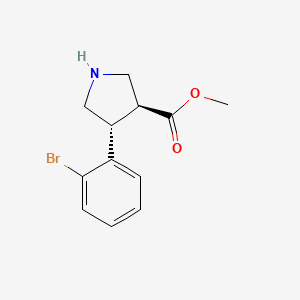
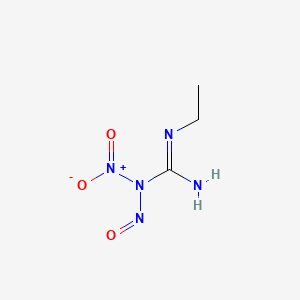

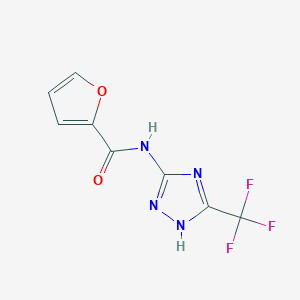
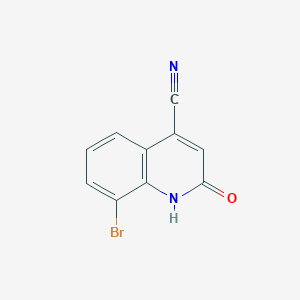
![Ethyl 4-(cyclohexylamino)-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B13112319.png)
![(2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol](/img/structure/B13112322.png)
